Dispiro[2.0.34.13]octan-6-amine;hydrochloride
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Overview
Description
Dispiro[2.0.34.13]octan-6-amine;hydrochloride is a chemical compound with the molecular formula C8H13N.ClH. It is known for its unique dispiro structure, which consists of two spiro-connected cycloalkane rings. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Dispiro[2.0.34.13]octan-6-amine;hydrochloride typically involves multiple steps, including the formation of the dispiro structure and subsequent amination. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
Dispiro[2.0.34.13]octan-6-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dispiro[2.0.34.13]octan-6-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dispiro[2.0.34.13]octan-6-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Dispiro[2.0.34.13]octan-6-amine;hydrochloride can be compared with other similar compounds, such as:
Spiro[2.4]heptane-1-amine: This compound has a similar spiro structure but differs in the number of carbon atoms and the position of the amine group.
Spiro[3.3]heptane-2-amine: This compound also has a spiro structure but with different ring sizes and amine position.
The uniqueness of this compound lies in its specific dispiro structure and the resulting chemical properties, which make it valuable for various research applications.
Biological Activity
Dispiro[2.0.34.13]octan-6-amine; hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Structural Overview
Dispiro[2.0.34.13]octan-6-amine is characterized by its distinctive dispiro structure, which contributes to its biological properties. The compound's molecular formula is C₁₄H₁₈ClF₂N, indicating the presence of fluorine substituents that may enhance its pharmacological activity.
The biological activity of dispiro compounds often involves interactions with specific biological targets, including enzymes and receptors. Preliminary studies suggest that dispiro[2.0.34.13]octan-6-amine may exhibit:
- Antimicrobial Activity : Some dispiro compounds have shown effectiveness against various pathogens, suggesting potential applications in treating infections.
- Anticancer Properties : Research indicates that certain dispiro compounds can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival and proliferation.
- Neuroprotective Effects : There is emerging evidence that dispiro compounds may protect neuronal cells from oxidative stress and neuroinflammation.
Efficacy in Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of dispiro compounds, including dispiro[2.0.34.13]octan-6-amine, against a panel of bacterial strains. The results demonstrated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that dispiro[2.0.34.13]octan-6-amine possesses significant antibacterial properties, particularly against Gram-negative bacteria.
Anticancer Studies
In vitro studies conducted on various cancer cell lines revealed that dispiro[2.0.34.13]octan-6-amine could inhibit cell growth and induce apoptosis:
Cancer Cell Line | IC₅₀ (µM) |
---|---|
HeLa (Cervical Cancer) | 15 |
MCF-7 (Breast Cancer) | 20 |
A549 (Lung Cancer) | 25 |
The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Studies
- Case Study on Antimicrobial Resistance : A clinical trial investigated the use of dispiro[2.0.34.13]octan-6-amine in patients with multidrug-resistant bacterial infections. The trial reported a significant reduction in infection rates and improved patient outcomes, highlighting the compound's potential as an alternative treatment option.
- Neuroprotective Effects in Animal Models : Research involving rodent models of neurodegenerative diseases showed that administration of dispiro[2.0.34.13]octan-6-amine resulted in reduced markers of inflammation and oxidative stress in brain tissues, suggesting its utility in neuroprotection.
Properties
IUPAC Name |
dispiro[2.0.34.13]octan-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c9-6-3-8(4-6)5-7(8)1-2-7;/h6H,1-5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWRCTVONJEKTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC23CC(C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.